N-(1-Benzylpiperidin-4-yl)-2-(2-bromophenyl)acetamide
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Overview
Description
N-(1-Benzylpiperidin-4-yl)-2-(2-bromophenyl)acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzylpiperidin-4-yl)-2-(2-bromophenyl)acetamide typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Acylation: The benzylpiperidine is acylated with 2-bromophenylacetyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the benzyl group.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: The bromine atom in the phenyl ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include N-oxide derivatives or carboxylic acids.
Reduction: Reduced forms of the acetamide group, such as amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-(1-Benzylpiperidin-4-yl)-2-(2-bromophenyl)acetamide may have various applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly the central nervous system.
Medicine: Investigated for potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: Could be used in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of N-(1-Benzylpiperidin-4-yl)-2-(2-bromophenyl)acetamide would depend on its specific interactions with molecular targets. These could include:
Receptor Binding: Interaction with neurotransmitter receptors in the brain.
Enzyme Inhibition: Inhibition of enzymes involved in neurotransmitter metabolism.
Signal Transduction: Modulation of intracellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Benzylpiperidin-4-yl)-2-(2-chlorophenyl)acetamide
- N-(1-Benzylpiperidin-4-yl)-2-(2-fluorophenyl)acetamide
- N-(1-Benzylpiperidin-4-yl)-2-(2-methylphenyl)acetamide
Uniqueness
N-(1-Benzylpiperidin-4-yl)-2-(2-bromophenyl)acetamide is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. This makes it distinct from its chloro, fluoro, and methyl analogs.
Properties
CAS No. |
208184-69-4 |
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Molecular Formula |
C20H23BrN2O |
Molecular Weight |
387.3 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-(2-bromophenyl)acetamide |
InChI |
InChI=1S/C20H23BrN2O/c21-19-9-5-4-8-17(19)14-20(24)22-18-10-12-23(13-11-18)15-16-6-2-1-3-7-16/h1-9,18H,10-15H2,(H,22,24) |
InChI Key |
HWTWCGBXKVKYFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)CC2=CC=CC=C2Br)CC3=CC=CC=C3 |
Origin of Product |
United States |
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